
6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to form stable, intense colors. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid typically involves a multi-step process:
Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing a sulpho group to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated to introduce additional sulpho groups, enhancing its solubility and color properties.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. Parameters such as temperature, pH, and reaction time are optimized to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group can occur, breaking the -N=N- bond and forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) and acidic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in this process, allowing the compound to interact with different molecular targets. The sulpho groups enhance the solubility and stability of the compound, making it effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
- 6-Amino-5-hydroxynaphthalene-1-sulphonic acid
Uniqueness
6-Amino-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-1-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and color properties. Its ability to form stable complexes and undergo various chemical reactions makes it highly versatile in scientific and industrial applications.
Propiedades
Número CAS |
52371-97-8 |
|---|---|
Fórmula molecular |
C18H17N3O12S4 |
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
6-amino-5-[[2-sulfo-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H17N3O12S4/c19-14-6-5-12-13(2-1-3-16(12)35(24,25)26)18(14)21-20-15-7-4-11(10-17(15)36(27,28)29)34(22,23)9-8-33-37(30,31)32/h1-7,10H,8-9,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
Clave InChI |
UICXRGMIUUBVMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



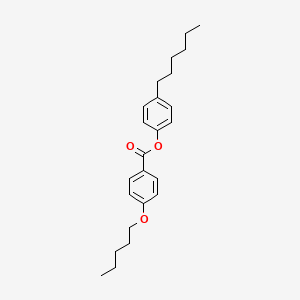


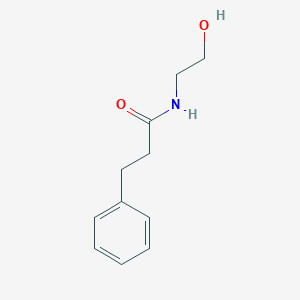
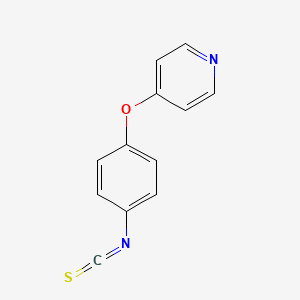
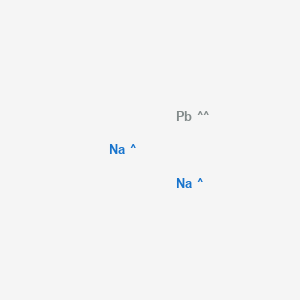
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
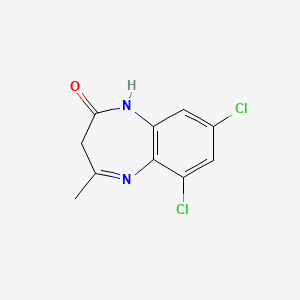
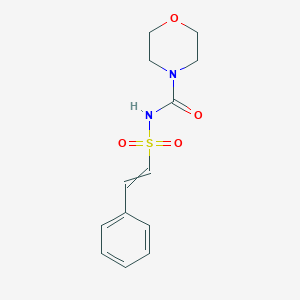

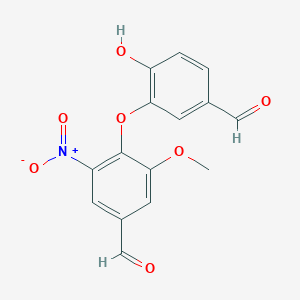

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
